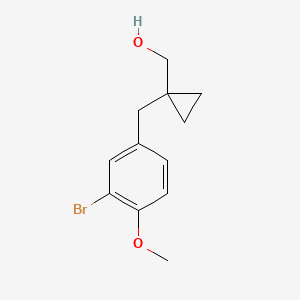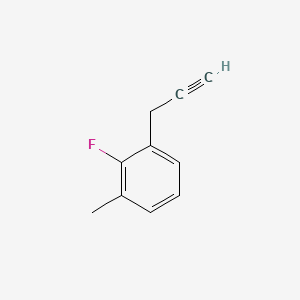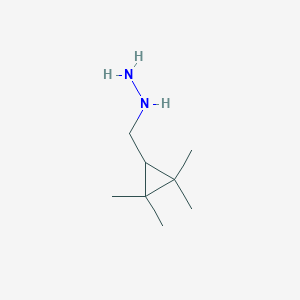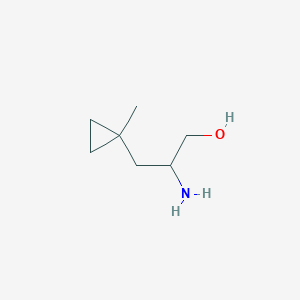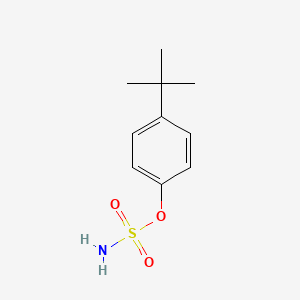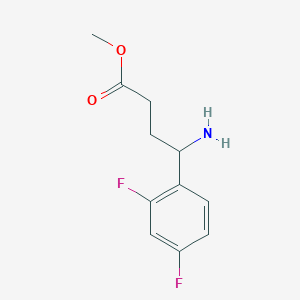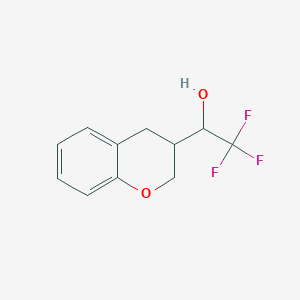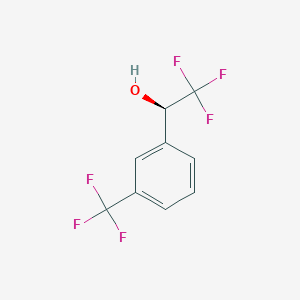
(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol is an organic compound with the molecular formula C10H8F6O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is known for its use as an intermediate in the synthesis of various pharmaceutical agents, particularly those that act as neurokinin-1 (NK-1) receptor antagonists .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol typically involves asymmetric transfer hydrogenation. This process uses a chiral catalyst to reduce a ketone precursor to the desired alcohol with high enantiomeric purity . The reaction conditions often include the use of a ruthenium-based catalyst and a hydrogen donor such as isopropanol under mild temperatures and pressures .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar asymmetric hydrogenation techniques but on a larger scale. The use of continuous flow reactors and optimized catalyst systems can enhance yield and efficiency .
化学反应分析
Types of Reactions
®-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group to a halide.
Major Products
Oxidation: 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanone.
Reduction: 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethane.
Substitution: 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethyl halides.
科学研究应用
®-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol is widely used in scientific research, particularly in the fields of:
Chemistry: As a chiral building block for the synthesis of complex molecules.
Biology: In the study of enzyme-catalyzed reactions and chiral recognition processes.
Industry: In the production of pharmaceuticals and agrochemicals.
作用机制
The compound exerts its effects primarily through its role as an intermediate in the synthesis of neurokinin-1 (NK-1) receptor antagonists. These antagonists work by blocking the action of substance P, a neuropeptide involved in the transmission of pain and the induction of vomiting . The molecular targets include the NK-1 receptors, which are G-protein-coupled receptors found in the central and peripheral nervous systems .
相似化合物的比较
Similar Compounds
®-1-(3,5-Bis(trifluoromethyl)phenyl)ethanol: Another chiral alcohol with similar applications in pharmaceutical synthesis.
®-2-Amino-1-(3-(trifluoromethyl)phenyl)ethanol: Used in the synthesis of different therapeutic agents.
Uniqueness
®-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol is unique due to its specific chiral configuration and its role as a key intermediate in the synthesis of NK-1 receptor antagonists. Its high enantiomeric purity and specific functional groups make it particularly valuable in the development of pharmaceuticals with targeted biological activity .
属性
分子式 |
C9H6F6O |
|---|---|
分子量 |
244.13 g/mol |
IUPAC 名称 |
(1R)-2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H6F6O/c10-8(11,12)6-3-1-2-5(4-6)7(16)9(13,14)15/h1-4,7,16H/t7-/m1/s1 |
InChI 键 |
BSMNENKVFMPEGA-SSDOTTSWSA-N |
手性 SMILES |
C1=CC(=CC(=C1)C(F)(F)F)[C@H](C(F)(F)F)O |
规范 SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


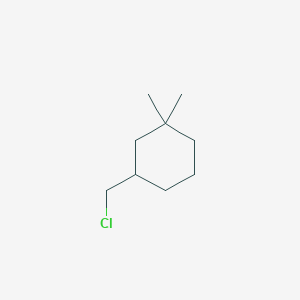

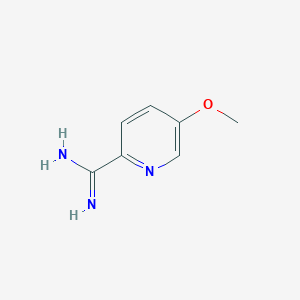
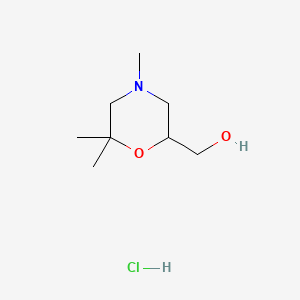
![2-Amino-2-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol](/img/structure/B13601284.png)
